molecular formula C12H21NO3 B1344233 tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate CAS No. 324769-07-5

tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1344233
CAS No.: 324769-07-5
M. Wt: 227.3 g/mol
InChI Key: GJZHXLNQQNAXNW-UHFFFAOYSA-N
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Description

Tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Piperidine Derivatives

tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate plays a crucial role in the synthesis of various piperidine derivatives. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been utilized to synthesize tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, which are significant in producing cis isomers. These compounds find application in stereoselective syntheses, offering valuable insights into chemical reactivity and molecular configuration (Boev et al., 2015).

Development of Potential Synthons

tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone is instrumental in developing tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds are promising synthons for preparing a wide range of piperidine derivatives. This demonstrates the compound's versatility in contributing to the synthesis of structurally diverse organic molecules (Moskalenko & Boev, 2014).

Application in X-ray Crystallography

tert-Butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives have been studied using X-ray crystallography. These studies provide valuable information about the molecular structure and packing of these compounds, which is crucial for understanding their chemical properties and potential applications in material science and medicinal chemistry (Didierjean et al., 2004).

Intermediate in Synthesis of Biologically Active Compounds

This compound serves as an intermediate in the synthesis of biologicallyactive compounds, such as protein kinase inhibitors. It is used in the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in producing Jak3 inhibitors, highlighting its significance in pharmaceutical research (Chen Xin-zhi, 2011).

Role in Stereoselective Synthesis

The compound is also utilized in the stereoselective synthesis of various piperidine derivatives fused with oxygen heterocycles. This application is significant for developing stereochemically homogeneous fused bicyclic systems, which are important in the synthesis of complex organic molecules and potential therapeutic agents (Moskalenko & Boev, 2014).

Mechanism of Action

The mechanism of action of “tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate” is not known. Piperidine derivatives can exhibit a wide range of biological activities, depending on their specific structures .

Safety and Hazards

While specific safety information for “tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate” is not available, similar compounds may cause skin and eye irritation, and may be harmful if inhaled or ingested .

Properties

IUPAC Name

tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZHXLNQQNAXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626192
Record name tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324769-07-5
Record name tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylpiperidin-4-one, N-BOC protected 97%
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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